Raubasine
Overview
Description
Preparation Methods
Raubasine can be synthesized through a series of chemical reactions involving the terpenoid and indole moieties. The terpenoid moiety is synthesized via the MEP pathway, starting with pyruvate and D-glyceraldehyde-3-phosphate. The indole moiety is synthesized from tryptophan through the action of tryptophan decarboxylase and strictosidine synthase . Industrial production methods often involve the extraction of this compound from natural sources such as Rauwolfia spp., Catharanthus roseus, and Mitragyna speciosa .
Chemical Reactions Analysis
Raubasine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .
Scientific Research Applications
Raubasine has a wide range of scientific research applications. In medicine, it is used to treat high blood pressure and improve cerebral blood flow . It has also been studied for its potential neuroprotective effects and its ability to inhibit the CYP2D6 liver enzyme, which is responsible for the breakdown of many drugs . In chemistry, this compound is used as a model compound for studying the synthesis and reactions of indole alkaloids . In biology, it is used to study the effects of α1-adrenergic receptor antagonists on various physiological processes .
Mechanism of Action
Raubasine exerts its effects primarily by inhibiting α1-adrenergic receptors, which leads to vasodilation and a reduction in blood pressure . It also inhibits cardiac sodium channels, slowing down the rate of depolarization during the cardiac action potential and stabilizing the cardiac cell membrane . This dual action makes this compound effective in managing both hypertension and cardiac arrhythmias .
Comparison with Similar Compounds
Raubasine is structurally related to other yohimban derivatives such as yohimbine, rauwolscine, and corynanthine . Unlike yohimbine, which acts as an α2-adrenergic receptor antagonist and has hypertensive effects, this compound preferentially inhibits α1-adrenergic receptors, leading to hypotensive effects . This makes this compound unique among its similar compounds in its ability to lower blood pressure without causing significant side effects .
Similar compounds include:
- Yohimbine
- Rauwolscine
- Corynanthine
- Spegatrine
This compound’s unique properties and wide range of applications make it a valuable compound in both scientific research and clinical practice.
Properties
IUPAC Name |
methyl 16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTOGORTSDXSFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863385 | |
Record name | Methyl 19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10863385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
483-04-5, 6474-90-4 | |
Record name | Ajmalicine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95087 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ajmalicine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72133 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrahydroalstonine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72115 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Q1: What are the primary pharmacological effects of Raubasin?
A1: Raubasin has been studied for its vasodilating properties, particularly its potential to improve cerebral and peripheral blood circulation. [, , , ]
Q2: How does Raubasin exert its vasodilatory effects?
A2: While the exact mechanism remains unclear, research suggests Raubasin might influence blood vessels through adrenolytic and sympatholytic actions. [] Further investigation is needed to fully elucidate its mode of action.
Q3: What is the absorption and excretion profile of Raubasin in rats?
A3: Research indicates that after oral administration in rats, Raubasin is absorbed and undergoes metabolism. It is then excreted, along with some metabolites, through biliary elimination. []
Q4: What analytical methods are available for quantifying Raubasin in biological samples?
A4: A sensitive method utilizing solvent extraction, thin-layer chromatography, and in situ fluorimetric quantitation has been developed for determining Raubasin concentrations in biological fluids like plasma and urine. This method offers a detection limit of 0.02 mug with high recovery rates. []
Q5: Which plants are known sources of Raubasin?
A5: Raubasin is primarily isolated from Catharanthus roseus, commonly known as the Madagascar periwinkle. [, , , , ]
Q6: What is the molecular formula and weight of Raubasin?
A6: Raubasin has a molecular formula of C21H24N2O3 and a molecular weight of 352.43 g/mol. []
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